1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-ethylbutan-1-one
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Overview
Description
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-ethylbutan-1-one is a complex organic compound that features a pyridazinone core, a piperazine ring, and a benzylamino group. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry .
Preparation Methods
The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-ethylbutan-1-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Attachment of the Benzylamino Group: The benzylamino group is attached via reductive amination reactions involving benzylamine and suitable aldehydes or ketones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-ethylbutan-1-one undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or pyridazinone rings.
Common reagents include hydrazine, benzylamine, and various oxidizing and reducing agents. Major products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-ethylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-ethylbutan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-2-ethylbutan-1-one can be compared with other pyridazinone derivatives:
Pyridazinone: Known for its diverse pharmacological activities, including antihypertensive and cardiotonic effects.
Piperazine Derivatives: These compounds exhibit a wide range of biological activities, such as antiviral and antipsychotic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H29N5O |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-ethylbutan-1-one |
InChI |
InChI=1S/C21H29N5O/c1-3-18(4-2)21(27)26-14-12-25(13-15-26)20-11-10-19(23-24-20)22-16-17-8-6-5-7-9-17/h5-11,18H,3-4,12-16H2,1-2H3,(H,22,23) |
InChI Key |
YLKARKVOZZPLJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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